(4R)-4-[(4-methoxyphenoxy)methyl]-5-phenyl-3,4-dihydro-2H-pyran
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Overview
Description
(4R)-4-[(4-methoxyphenoxy)methyl]-5-phenyl-3,4-dihydro-2H-pyran is a complex organic compound with a unique structure that includes a pyran ring, a phenyl group, and a methoxyphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-[(4-methoxyphenoxy)methyl]-5-phenyl-3,4-dihydro-2H-pyran typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable diol and an aldehyde under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkyl halide.
Attachment of the Methoxyphenoxy Moiety: This step involves the reaction of the intermediate compound with 4-methoxyphenol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-[(4-methoxyphenoxy)methyl]-5-phenyl-3,4-dihydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as thiols or amines can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of thioethers or amines.
Scientific Research Applications
(4R)-4-[(4-methoxyphenoxy)methyl]-5-phenyl-3,4-dihydro-2H-pyran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4R)-4-[(4-methoxyphenoxy)methyl]-5-phenyl-3,4-dihydro-2H-pyran involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (4R)-4-[(4-hydroxyphenoxy)methyl]-5-phenyl-3,4-dihydro-2H-pyran
- (4R)-4-[(4-chlorophenoxy)methyl]-5-phenyl-3,4-dihydro-2H-pyran
- (4R)-4-[(4-bromophenoxy)methyl]-5-phenyl-3,4-dihydro-2H-pyran
Uniqueness
(4R)-4-[(4-methoxyphenoxy)methyl]-5-phenyl-3,4-dihydro-2H-pyran is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a bioactive compound compared to its analogs.
Properties
CAS No. |
832690-30-9 |
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Molecular Formula |
C19H20O3 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(4R)-4-[(4-methoxyphenoxy)methyl]-5-phenyl-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C19H20O3/c1-20-17-7-9-18(10-8-17)22-13-16-11-12-21-14-19(16)15-5-3-2-4-6-15/h2-10,14,16H,11-13H2,1H3/t16-/m0/s1 |
InChI Key |
DJLUYJBDJSPVCZ-INIZCTEOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)OC[C@@H]2CCOC=C2C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2CCOC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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